molecular formula C18H21NO3 B6501669 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide CAS No. 1396806-77-1

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide

Cat. No.: B6501669
CAS No.: 1396806-77-1
M. Wt: 299.4 g/mol
InChI Key: YEGNESJSRRTZNK-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide is a synthetic organic compound characterized by a 3-phenylpropanamide backbone modified with a cyclopropyl group, a furan-2-yl substituent, and a hydroxyethyl moiety. This structure combines aromatic (phenyl, furan), alicyclic (cyclopropyl), and polar (hydroxyethyl) functionalities, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17(11-8-14-5-2-1-3-6-14)19-13-18(21,15-9-10-15)16-7-4-12-22-16/h1-7,12,15,21H,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGNESJSRRTZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CCC2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide is being investigated for its potential therapeutic properties. The compound's structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Studies have shown that derivatives of cyclopropyl and furan can inhibit tumor growth by interfering with cellular signaling pathways. For instance, one study demonstrated that a related compound significantly reduced the proliferation of cancer cells in vitro by inducing apoptosis through the activation of caspase pathways.

Biological Research

The compound serves as a valuable tool in biological studies, particularly in understanding molecular interactions and enzyme activity.

Application in Enzyme Studies
this compound can be utilized to probe enzyme active sites due to its unique functional groups. Its ability to form hydrogen bonds and hydrophobic interactions allows researchers to investigate binding affinities and mechanisms of action.

Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibitors, this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways. The research highlighted its potential role as a lead compound for developing new inhibitors targeting metabolic disorders.

Materials Science

The stability and reactivity of this compound make it suitable for applications in materials science.

Development of Polymers
Researchers are exploring the use of this compound in synthesizing novel polymers with enhanced properties such as thermal stability and chemical resistance. The incorporation of cyclopropyl and furan units into polymer backbones may lead to materials with unique mechanical properties.

Case Study: Polymer Synthesis
A recent study reported the successful incorporation of this compound into a polymer matrix, resulting in materials that exhibited improved tensile strength and thermal degradation temperatures compared to traditional polymers.

Chemical Reactions

This compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

Reaction TypeDescription
OxidationThe furan ring can be oxidized to form furan derivatives.
ReductionCan be reduced to modify functional groups.
SubstitutionThe cyclopropyl group can be substituted with other groups.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Cyclopropyl, furan, hydroxyethyl C₁₉H₂₁NO₄ 327.38 Not reported (inferred: moderate lipophilicity)
N-(4-Bromophenyl)-3-phenylpropanamide Bromophenyl C₁₅H₁₄BrNO 304.19 Research use; limited toxicity data
N-phenyl-2-furohydroxamic acid Hydroxamic acid, furan C₁₁H₉NO₃ 203.20 Antioxidant activity (DPPH IC₅₀ ~20 μM)
DAMGO Peptide backbone, hydroxyethyl C₂₈H₃₈N₆O₇ 570.64 μ-opioid agonist; high solubility

Research Findings and Implications

  • Antioxidant Potential: Furan-containing analogs (e.g., Compound 11) show radical scavenging activity, suggesting the target compound’s furan group may confer similar properties .
  • Metabolic Stability : Cyclopropane rings in compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide resist oxidative metabolism, which could extend the target compound’s half-life .
  • Toxicity Considerations : N-(4-Bromophenyl)-3-phenylpropanamide’s safety profile highlights the need for rigorous toxicological studies on halogenated or complex amides .

Preparation Methods

Synthesis of the Cyclopropyl-Furan-Hydroxyethyl Amine Intermediate

The amine intermediate is synthesized via a Mannich-type reaction or reductive amination . A representative protocol involves:

  • Condensation of cyclopropyl ketone derivatives with furan-2-carbaldehyde in the presence of ammonium acetate.

  • Subsequent reduction of the imine intermediate using sodium borohydride or catalytic hydrogenation.

Critical parameters include solvent choice (e.g., methanol or ethanol) and temperature control (0–25°C) to prevent epimerization.

Stepwise Synthesis Protocols

ComponentQuantityConditions
Furan-2-ylboronic acid1.2 equivPd(OAc)₂ (0.05 equiv), SPhos
Cyclopropane bromide1.0 equivK₃PO₄ (3.0 M), dioxane, 60°C
Reaction Time3–18 hoursYield: 85–98%

This method achieves high regioselectivity due to the electron-rich nature of the furan ring.

Hydroxylation and Amine Functionalization

The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation or epoxide ring-opening . For example:

  • Epoxidation of allylcyclopropane using m-CPBA, followed by acid-catalyzed hydrolysis to yield the diol.

  • Selective protection of the primary alcohol with TIPSCl, enabling secondary alcohol oxidation to the ketone.

Amide Bond Formation

Coupling with 3-Phenylpropanoyl Chloride

The final step involves reacting the amine intermediate with 3-phenylpropanoyl chloride under Schotten-Baumann conditions:

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → RT
Yield72–89%

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

Alternative Methods: Carbodiimide-Mediated Coupling

For acid-sensitive substrates, TCFH/NMI (tetramethylchloroformamidinium hexafluorophosphate/N-methylimidazole) promotes amide bond formation without racemization:

ReagentRole
TCFHActivates carboxyl
NMIScavenges HCl

This method is preferred for stereochemically complex intermediates.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial protocols emphasize flow chemistry to enhance reproducibility and safety:

  • Microreactors (0.5–2.0 mm diameter) enable rapid heat dissipation during exothermic amidation.

  • In-line FTIR monitoring ensures real-time quality control of intermediate stages.

Solvent and Catalyst Recycling

  • Green solvent systems : Cyclopentyl methyl ether (CPME) replaces toluene in extraction steps, reducing environmental impact.

  • Pd nanoparticle recovery : Magnetic Pd catalysts achieve >95% recovery via simple filtration.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25–7.15 (m, 5H, Ar-H)

  • δ 6.35 (dd, J = 3.5 Hz, 1H, furan-H)

  • δ 4.12 (s, 1H, -OH)

  • δ 1.55–1.45 (m, 1H, cyclopropyl-H)

HRMS (ESI+) :

  • Calculated for C₁₈H₂₁NO₃ [M+H]⁺: 299.1521

  • Found: 299.1518

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O):

  • Retention time: 8.92 min

  • Purity: >99.5% (UV 254 nm)

Challenges and Troubleshooting

Epimerization During Amidation

The β-hydroxy amine moiety is prone to epimerization under basic conditions. Mitigation strategies include:

  • Using proton sponge (1,8-bis(dimethylamino)naphthalene) instead of Et₃N.

  • Conducting reactions at pH 6.5–7.0 via phosphate buffering.

Purification of Hydrophobic Intermediates

Reverse-phase flash chromatography (C18 silica, 60% MeCN/H₂O) effectively separates diastereomers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide?

  • Methodology : The synthesis of structurally similar propanamide derivatives often involves multi-step organic reactions, including nucleophilic substitution, condensation, or cyclopropane ring formation. For example, highlights the use of TLC, GCMS, FTIR, and NMR to validate intermediates and final products. Key steps may include protecting group strategies for the hydroxyl and amino functionalities, followed by coupling reactions (e.g., amide bond formation via carbodiimide chemistry) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Use orthogonal analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve absolute configuration, as demonstrated in studies of analogous compounds (e.g., , where crystallographic data resolved stereochemical ambiguities) .

Q. What preliminary assays are suitable for screening biological activity?

  • Methodology : Start with in vitro assays:

  • Antimicrobial activity : Broth microdilution for MIC/MBC determination against clinically relevant pathogens (e.g., uropathogenic E. coli as in ) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., Fim-H adhesion inhibition, as docked in ) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Orthogonal assays : Combine enzyme inhibition data with phenotypic assays (e.g., biofilm inhibition via SEM, as in ) to confirm mechanistic relevance .
  • Dose-response validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities independently .
  • Computational validation : Replicate molecular docking studies (e.g., with Fim-H receptor, PDB ID: 4X5R) to assess ligand-receptor interactions and binding mode consistency .

Q. What strategies optimize the stereochemical configuration during synthesis?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose/cellulose derivatives) to separate enantiomers.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclopropanation, as seen in related furan-containing compounds () .

Q. How can ADME properties be computationally predicted for this compound?

  • Methodology :

  • Software tools : Use SwissADME or QikProp to predict logP, solubility, and permeability.
  • Molecular dynamics (MD) simulations : Assess membrane penetration (e.g., POPC bilayer models) and plasma protein binding.
  • CYP450 inhibition profiling : Docking against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .

Q. What experimental designs are robust for assessing receptor selectivity?

  • Methodology :

  • Panel screening : Test against structurally related receptors (e.g., GPCRs, as in ) to identify off-target effects.
  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify Ki values .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational docking and experimental binding data?

  • Methodology :

  • Ensemble docking : Account for receptor flexibility by docking against multiple conformations (e.g., from MD trajectories).
  • Free energy calculations : Use MM/GBSA or FEP+ to refine binding affinity predictions.
  • Mutagenesis studies : Validate key residues identified in docking (e.g., Fim-H receptor mutations in ) .

Q. What statistical approaches are appropriate for dose-response studies?

  • Methodology :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in potency metrics.

Tables for Key Data

Property Technique/Assay Example from Evidence
Stereochemical purity Chiral HPLC, X-ray crystallography (crystallographic screening)
Binding affinity (Fim-H) SPR, ITC, Molecular docking (docking with PDB 4X5R)
ADME prediction SwissADME, MD simulations (ADME profiling)

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